N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
説明
This compound features a quinazoline core fused with a [1,3]dioxolo ring, a thioether linkage at position 6 (substituted with a 2-oxo-2-phenylethyl group), and an N-(4-methoxybenzyl)hexanamide side chain at position 5. While direct pharmacological data are unavailable, its design aligns with synthetic strategies for bioactive heterocycles, as seen in and , where similar frameworks exhibit antitumor or antimicrobial properties .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O6S/c1-38-23-13-11-21(12-14-23)18-32-29(36)10-6-3-7-15-34-30(37)24-16-27-28(40-20-39-27)17-25(24)33-31(34)41-19-26(35)22-8-4-2-5-9-22/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18-20H2,1H3,(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNPMUGBKGMRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide represents a novel chemical structure with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- A quinazoline core , which is known for various biological activities.
- A methoxybenzyl group , which may enhance lipophilicity and biological interactions.
- A dioxolo moiety , contributing to its reactivity and potential biological effects.
Molecular Formula
The molecular formula of the compound is .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the quinazoline framework have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Induction of apoptosis in cancer cells by activating intrinsic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been investigated through in vitro assays. Key findings include:
- Inhibition of nitric oxide (NO) production in RAW264.7 macrophage cells, suggesting a mechanism involving the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of the MAPK signaling pathway , which plays a crucial role in inflammatory responses.
Case Studies
- Study on Quinazoline Derivatives : A study evaluated various quinazoline derivatives for their anti-inflammatory effects. The results demonstrated that specific substitutions significantly enhanced their potency in inhibiting LPS-induced NO release ( ).
- Mechanistic Insights : Further mechanistic studies revealed that compounds with similar scaffolds inhibited COX-2 and iNOS, leading to reduced levels of inflammatory mediators ( ).
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Anti-inflammatory | Inhibition of NO production | |
| Suppression of TNF-α and IL-6 | ||
| Modulation of MAPK signaling pathway |
Comparative Analysis with Related Compounds
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : The target compound’s 2-oxo-2-phenylethylthio group (electron-deficient due to the ketone) may enhance binding to nucleophilic residues in enzymes, compared to the nitrobenzylthio analogue’s stronger electron-withdrawing effect .
- Stability : Analogues with thioether linkages (e.g., ) exhibit tautomerism, favoring the thione form, which improves stability under physiological conditions .
Yield Comparison :
- reports 81% yield for a tetrahydroquinazoline derivative via Suzuki coupling .
- achieves moderate yields (60–80%) for triazole-thiones via base-mediated cyclization .
Bioactivity Hypotheses
- Anticancer Activity : Quinazoline derivatives in and show antitumor effects, possibly via topoisomerase inhibition or apoptosis induction .
- Antimicrobial Potential: Thioether-containing compounds (e.g., ) exhibit antifungal activity, correlating with sulfur’s role in disrupting microbial membranes .
Physicochemical Properties
- IR Spectroscopy: A C=O stretch near 1660–1680 cm⁻¹ (common in quinazolinones) and νC=S at ~1250 cm⁻¹ (thioether) are expected, as in .
- Thermal Stability : The methoxybenzyl group may lower melting points compared to nitro derivatives, as seen in ’s high-melting tetrahydroquinazoline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
